

Application Note: Spectrophotometric Determination of Folic Acid in Fortified Foods

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

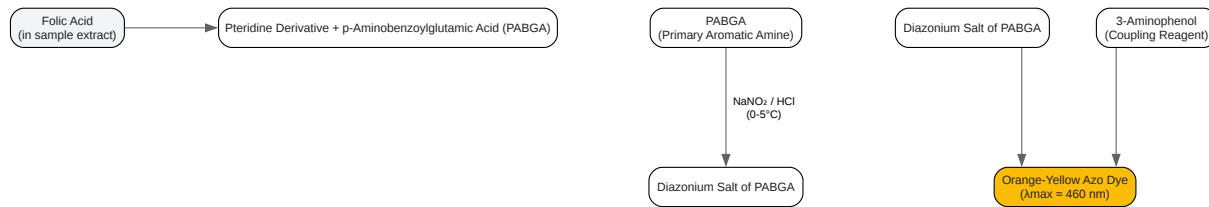
Compound Name: *Folic Acid*
Cat. No.: *B050499*

[Get Quote](#)

Introduction: The Critical Role of Folic Acid Fortification and Analysis

Folic acid, the synthetic form of vitamin B9, is a cornerstone of public health initiatives worldwide due to its crucial role in preventing neural tube defects (NTDs) in newborns.^{[1][2]} Food fortification, particularly of staple cereal grains like wheat flour and rice, has been implemented in numerous countries as a cost-effective strategy to increase **folic acid** intake across the population.^[3] Ensuring the efficacy of these programs hinges on the accurate and reliable quantification of **folic acid** in fortified food products. This guarantees that products meet regulatory standards and deliver the intended health benefits.

While high-performance liquid chromatography (HPLC) is a common and robust method for folate analysis, UV-Visible spectrophotometry presents a simpler, more accessible, and cost-effective alternative, particularly for quality control laboratories.^{[4][5]} This application note provides a detailed protocol for the spectrophotometric determination of **folic acid** in fortified foods, leveraging a specific colorimetric reaction to overcome the matrix interferences often encountered with direct UV measurements.


The methodology described herein is based on the reductive cleavage of **folic acid**, followed by a diazotization and coupling reaction to produce a stable, colored azo dye.^{[6][7]} This approach offers enhanced specificity and sensitivity, making it a reliable tool for researchers, food scientists, and quality assurance professionals.

Principle of the Method: A Chemical Transformation for Specific Detection

Direct spectrophotometric measurement of **folic acid** in its native state can be challenging in complex food matrices due to overlapping absorption spectra from other components like proteins, other vitamins, and degradation products.^{[8][9]} To circumvent this, the described method transforms **folic acid** into a unique, intensely colored compound, shifting the measurement to the visible region of the spectrum where interference is minimized.

The analysis proceeds through three key chemical stages:

- **Reductive Cleavage:** The **folic acid** molecule is first cleaved under reducing conditions (e.g., using zinc dust in an acidic medium). This reaction breaks the C9-N10 bond, yielding two primary fragments: a pteridine derivative and p-aminobenzoylglutamic acid (PABGA).^{[6][7]} It is the primary aromatic amine group on the PABGA moiety that is the target for the subsequent color-forming reaction.
- **Diazotization:** The primary aromatic amine of PABGA is reacted with nitrous acid (formed in situ from sodium nitrite and an acid like HCl) in a cold environment. This converts the amine group into a highly reactive diazonium salt.
- **Azo-Coupling Reaction:** The diazonium salt is then immediately coupled with a suitable aromatic compound (a coupling agent) to form a stable, colored azo compound. A commonly used coupling agent is 3-aminophenol, which produces an orange-yellow colored product with a maximum absorbance (λ_{max}) at approximately 460 nm.^{[6][7]} The intensity of the color produced is directly proportional to the initial concentration of **folic acid** in the sample, obeying the Beer-Lambert law within a defined concentration range.

[Click to download full resolution via product page](#)

Caption: Chemical reaction pathway for the colorimetric determination of **folic acid**.

Experimental Protocol

This protocol is designed for the analysis of **folic acid** in fortified wheat flour. Modifications may be necessary for other food matrices.

I. Reagents and Materials

- **Folic Acid** Reference Standard (USP grade)
- Zinc Dust (Analytical Grade)
- Hydrochloric Acid (HCl), concentrated and 5 M
- Sodium Nitrite (NaNO₂), 1% (w/v), freshly prepared
- Sulfamic Acid, 2% (w/v)
- 3-Aminophenol, 1% (w/v) in ethanol
- Sodium Hydroxide (NaOH), 0.1 M
- Phosphate Buffer (0.1 M, pH 7.0)
- α -amylase (thermostable)

- Protease
- Folate Deconjugase (e.g., from chicken pancreas or hog kidney)
- L-Ascorbic Acid
- Volumetric flasks, pipettes, and other standard laboratory glassware
- UV-Visible Spectrophotometer
- Water bath or incubator (37°C)
- Centrifuge

II. Preparation of Standard Solutions

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **folic acid** reference standard and transfer to a 100 mL volumetric flask. Dissolve in approximately 50 mL of 0.1 M NaOH with gentle swirling, then dilute to the mark with 0.1 M NaOH. This solution should be stored in an amber bottle at 4°C and is stable for up to one week.
- Working Standard Solutions: Prepare a series of working standards (e.g., 2, 4, 6, 8, 10 µg/mL) by diluting the stock solution with deionized water. These should be prepared fresh daily.

III. Sample Preparation: Tri-Enzyme Extraction

The goal of this multi-step enzymatic digestion is to liberate **folic acid** from the complex food matrix, particularly from starch and protein complexes, and to deconjugate any naturally occurring folates to their monoglutamate form (though in fortified products, **folic acid** is already in this form).[10][11][12]

- Homogenization: Weigh 2-5 g of the fortified flour sample into a 100 mL screw-capped conical flask. Add 50 mL of 0.1 M phosphate buffer (pH 7.0) containing 0.2% L-ascorbic acid (as an antioxidant). Mix thoroughly to create a uniform suspension.
- α -Amylase Digestion (Starch breakdown): Add a solution of thermostable α -amylase (activity as per manufacturer's instructions). Incubate in a shaking water bath at 37°C for 2-3 hours.

- Protease Digestion (Protein breakdown): Cool the solution to room temperature. Adjust pH if necessary according to the protease manufacturer's specifications. Add the protease solution and incubate at 37°C for another 3-4 hours.
- Deconjugase Treatment (Optional but recommended): While fortified foods primarily contain **folic acid** (monoglutamate), a deconjugase step ensures any polyglutamated folates are converted, which can be important for total folate measurement. Add folate deconjugase and incubate for 2 hours at 37°C.
- Enzyme Inactivation & Extraction: Stop the enzymatic reactions by heating the flask in a boiling water bath for 10 minutes.
- Clarification: Cool the extract to room temperature and transfer it quantitatively to a 100 mL volumetric flask. Make up the volume with phosphate buffer. Centrifuge an aliquot of the suspension at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through Whatman No. 42 filter paper. This clear filtrate is now ready for the colorimetric analysis.

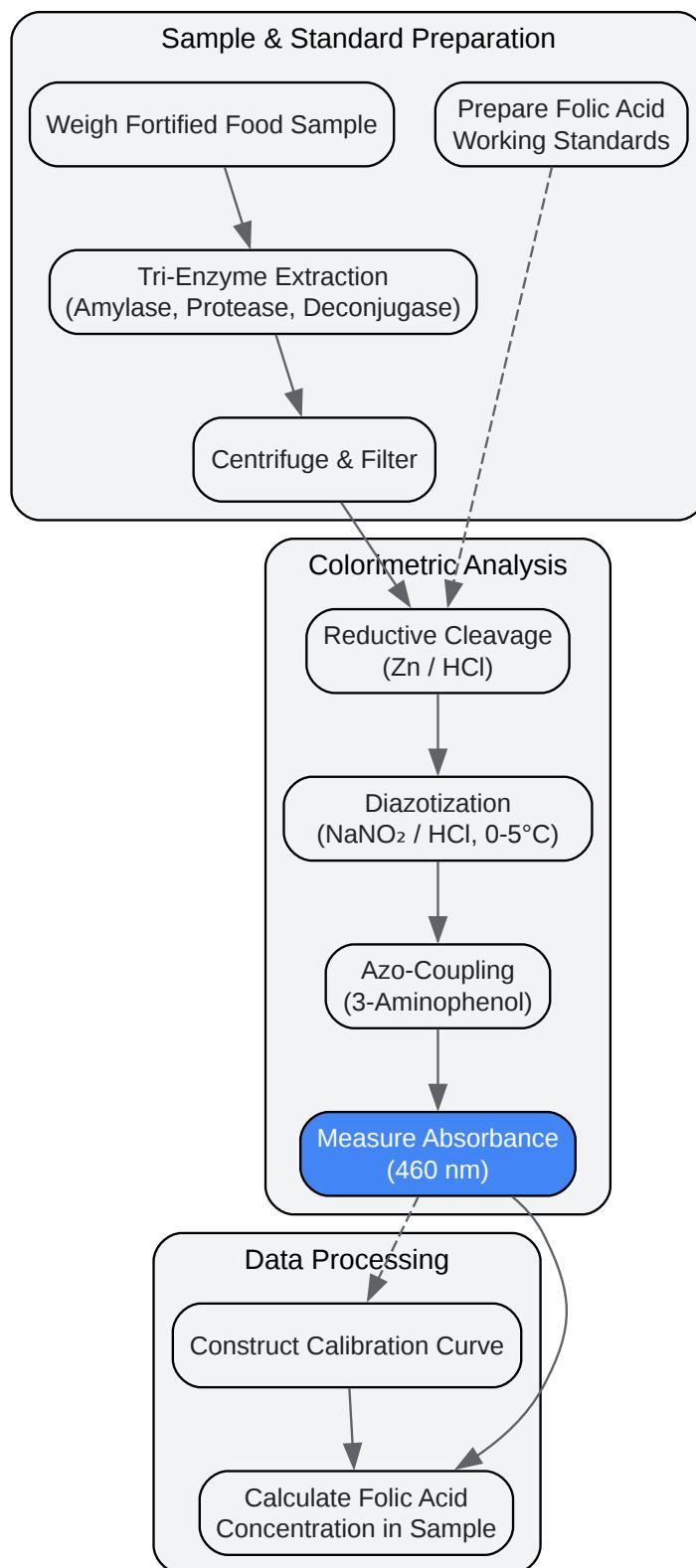
IV. Analytical Procedure (Color Development)

- Sample Aliquot: Pipette an appropriate volume (e.g., 1-5 mL, depending on expected concentration) of the clear sample filtrate into a 25 mL volumetric flask.
- Reductive Cleavage: Add 1 mL of 5 M HCl and approximately 50 mg of zinc dust. Swirl the flask and allow the reaction to proceed for 15 minutes at room temperature.
- Filtration: Filter the solution through a small cotton plug or filter paper into another 25 mL volumetric flask to remove the excess zinc dust.
- Diazotization: Chill the flask in an ice bath for 5 minutes. Add 1 mL of freshly prepared 1% NaNO₂ solution, mix well, and let it stand in the ice bath for 5 minutes.
- Removal of Excess Nitrite: Add 1 mL of 2% sulfamic acid, shake vigorously until the effervescence ceases. This step is critical to prevent side reactions with the coupling reagent.

- Coupling: Add 2 mL of 1% 3-aminophenol solution. A yellow-orange color will develop.
- Final Volume: Make up the volume to 25 mL with deionized water and let the solution stand for 10 minutes for full color development.
- Spectrophotometric Measurement: Measure the absorbance of the solution at 460 nm against a reagent blank. The blank is prepared by following the same procedure but using deionized water instead of the sample extract.

V. Calibration Curve

- Process aliquots of the working standard solutions (e.g., 2, 4, 6, 8, 10 $\mu\text{g}/\text{mL}$) through the same analytical procedure (Steps IV.2 to IV.8) as the sample.
- Plot a graph of absorbance versus concentration ($\mu\text{g}/\text{mL}$).
- Determine the concentration of **folic acid** in the sample extract from the calibration curve using its measured absorbance.


VI. Calculation

Calculate the **folic acid** content in the original food sample using the following formula:

$$\text{Folic Acid } (\mu\text{g/g}) = (C \times V \times D) / W$$

Where:

- C = Concentration of **folic acid** from the calibration curve ($\mu\text{g}/\text{mL}$)
- V = Final volume of the colored solution (25 mL)
- D = Dilution factor from the sample preparation step (e.g., if 2g of flour was extracted into a final volume of 100 mL, and 5 mL of this extract was used, the dilution factor calculation would need to account for this).
- W = Weight of the food sample taken for analysis (g)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scielo.br [scielo.br]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. Liquid chromatographic method for determining added folic acid in fortified cereal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japtronline.com [japtronline.com]
- 5. HPLC-UV Estimation of Folic Acid in Fortified Rice and Wheat Flour using Enzymatic Extraction and Immunoaffinity Chromatography Enrichment: An Interlaboratory Validation Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric determination of folic acid in pharmaceutical preparations by coupling reactions with iminodibenzyl or 3-aminophenol or sodium molybdate-pyrocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A spectrophotometric method for determining the amount of folic acid in fortified salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ars.usda.gov [ars.usda.gov]
- 12. Optimized Extraction and Characterization of Folates From Date Palm Fruits and Their Tracking During Fruits Wine Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Folic Acid in Fortified Foods]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050499#spectrophotometric-determination-of-folic-acid-in-fortified-foods>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com